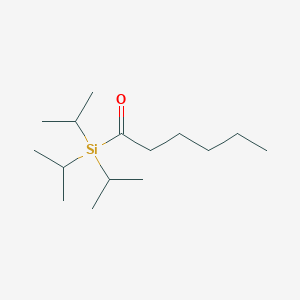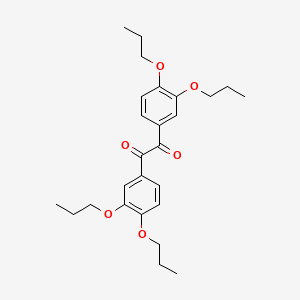
1-Methyl-4-octylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-octylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a methyl group at the nitrogen atom and an octyl group at the fourth position of the pyridine ring, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-octylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-octylpyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:
4-Octylpyridine+Methyl Iodide→1-Methyl-4-octylpyridin-1-ium Iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions.
Complexation: Metal complexes with varying stoichiometries and coordination geometries.
Applications De Recherche Scientifique
1-Methyl-4-octylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in targeted therapy.
Industry: It is used in the formulation of surfactants, lubricants, and as an additive in electrochemical applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-octylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-phenylpyridin-1-ium iodide
- 1-Methyl-4-ethylpyridin-1-ium iodide
- 1-Methyl-4-butylpyridin-1-ium iodide
Uniqueness
1-Methyl-4-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring strong surfactant properties and membrane disruption capabilities.
Propriétés
Numéro CAS |
136089-42-4 |
|---|---|
Formule moléculaire |
C14H24IN |
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
1-methyl-4-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-9-14-10-12-15(2)13-11-14;/h10-13H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MDRZKVPQDXDGBD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

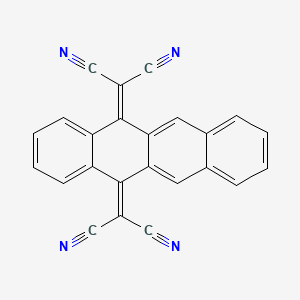
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
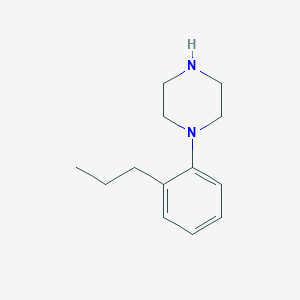
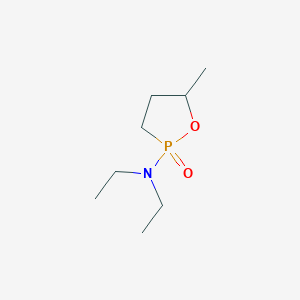


![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

